3-Methoxy-2-naphthoic acid
Overview
Description
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a methoxy group at the third position of the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Mechanism of Action
Target of Action
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that it can undergo reduction under certain conditions . For instance, in the presence of lithium and ammonium chloride, it can be reduced to afford 1,2,3,4-tetrahydro-2-naphthoic acid .
Biochemical Pathways
It is known that it can be used in the synthesis of n - [ p - n,n -dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid . This suggests that it may play a role in the synthesis of hydroxamic acids, which are known to have various biological activities.
Result of Action
Given its potential role in the synthesis of hydroxamic acids , it may contribute to the biological activities associated with these compounds.
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of specific compounds. For instance, it can be used in the synthesis of N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA) . The interactions between this compound and these biomolecules are crucial for the formation of desired products, highlighting its importance in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating specific pathways. For example, in vascular smooth muscle cells, this compound can attenuate protein synthesis induced by angiotensin II, thereby preventing vascular remodeling and hypertension . This demonstrates its potential impact on cellular function and its therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it undergoes reduction in the presence of lithium and ammonium chloride to form 1,2,3,4-tetrahydro-2-naphthoic acid
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound can undergo reduction under specific conditions, such as in the presence of lithium and ammonium chloride . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing vascular remodeling and hypertension . At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For example, it can be synthesized from 3-hydroxy-2-naphthoic acid via methylation
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid through a methylation process. The methylation is typically carried out using methylating agents such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: In the presence of lithium and ammonium chloride, it can be reduced to 1,2,3,4-tetrahydro-2-naphthoic acid.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Reduction: Lithium, ammonium chloride, and anhydrous iron(III) chloride in anhydrous ether and liquid ammonia.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Scientific Research Applications
3-Methoxy-2-naphthoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 2-Naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 4-Methyl-1-naphthoic acid
Comparison: 3-Methoxy-2-naphthoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 3-hydroxy-2-naphthoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility characteristics. The methoxy group in this compound makes it more hydrophobic and can influence its interactions in organic synthesis and biochemical applications .
Properties
IUPAC Name |
3-methoxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQQRFTCVDODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061259 | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-62-5 | |
Record name | 3-Methoxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-2-naphthoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXY-3-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of a simple ester derivative of 3-methoxy-2-naphthoic acid?
A1: The crystal structure of this compound phenyl ester (C18H14O3) has been determined using X-ray diffraction. It crystallizes in the monoclinic system, specifically in the space group P21/c (No. 14). The unit cell dimensions are: a = 10.374(1) Å, b = 13.525(1) Å, c = 10.629(1) Å, and β = 107.62(1)° []. The structure reveals a planar naphthalene ring system with the methoxy and phenyl ester substituents oriented away from each other.
Q2: Can this compound be used as a starting material for the synthesis of molecules with potential anticancer activity?
A2: Yes, this compound serves as a viable starting point for synthesizing 2-substituted quinazolin-4(3H)-ones, some of which exhibit antiproliferative activity against various cancer cell lines []. This approach involves a straightforward methodology and allows for the introduction of diverse substituents at the 2-position of the quinazoline scaffold.
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